2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine

Overview

Description

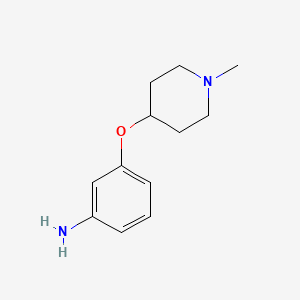

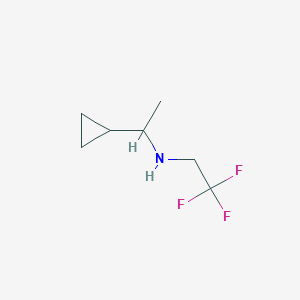

“2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine” is a chemical compound with the molecular formula C18H16N2 . It has a molecular weight of 260.33 .

Physical And Chemical Properties Analysis

The boiling point of “2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine” is predicted to be 384.1±37.0 °C, and its density is predicted to be 1.089±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 4.92±0.36 .Scientific Research Applications

Biphasic Synthesis of Polyphenylene Oxide

2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine is used in the biphasic synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), an important thermoplastic resin. PPO finds applications in the manufacture of various products such as filter devices, valves, surgical instruments, and food trays due to its robust properties (Dautenhahn & Lim, 1992).

Two-Dimensional Coordination Polymer Formation

This compound plays a role in the formation of two-dimensional coordination polymers. The coordination polymer consists of one-dimensional chains of octahedral cobalt ions bridged by acetate ligands and connected via the dipyridyl ligands, forming two-dimensional sheets with square lattice topology (Al-Fayaad et al., 2020).

Synthesis of 2,4,6-Trisubstituted Phenols

It's also involved in the synthesis of 2,4,6-trisubstituted phenols and 2-(N-(2,2-diformylethenyl)amino)pyridine, showcasing its versatility in chemical reactions (Jameleddine et al., 2006).

Electrochemical Properties in Biological Studies

The electrochemical properties of dipyridinium salts derived from this compound have been studied for their potential use as mediators in the titration of biological molecules. This includes investigations into their reduction steps and potential applications in the indirect coulometric titration of large biological redox molecules (Salmon & Hawkridge, 1980).

Fluorescence Emission in Polymers

The compound is used in the synthesis of poly(pyridinium salt)s, which exhibit fluorescence emission in solutions like dimethylformamide and vitrified samples dispersed in glassy poly(methyl methacrylate). These polymers have potential applications in various fields due to their unique photoluminescent properties (Makowski & Mattice, 1993).

Helically Folding Polymers and Metallosupramolecular Crosslinked Gels

This compound is integral in the synthesis of polymers that can adopt a helical conformation. Such polymers, when reacted with transition metal ions, lead to efficient gelation of polymer solutions. These polymers have potential applications in sensing and magnetic/emissive materials (Meudtner & Hecht, 2008).

Coordination-Controlled C–C Coupling Products

Its use extends to the coordination-restricted ortho-site C–Hbond activation and dehydrogenative homocoupling, crucial in the synthesis of certain configurations on metal surfaces. This process is significant for on-surface synthesis utilizing robust coordination interactions (Zhang et al., 2019).

Oxidative Polymerization in Water

This compound is involved in the oxidative polymerization of PPO in water, offering a new method for polymerization. This process is significant for the development of eco-friendly polymerization procedures (Saito et al., 2003).

Synthesis of Pyridine-Based Ligands for Supramolecular Chemistry

This compound is used in Stille-type coupling procedures to prepare various bipyridines and terpyridines, illustrating its importance in the synthesis of ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).

Sulfonated Poly(phenylene oxide) Synthesis

It aids in the synthesis of sulfonated poly(phenylene oxide) polymer, which has applications in the development of thin-film composite membranes for various industrial purposes (Huang & Kim, 1984).

Interaction with Poly(vinyl pyridine)

The compound's interaction with poly(vinyl pyridine) is studied to understand its miscibility with other polymers, essential for nanotechnology developments like PS-block-P4VP nanorods (Wit et al., 2007).

properties

IUPAC Name |

2-(2,4-dimethyl-5-pyridin-2-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-13-11-14(2)16(18-8-4-6-10-20-18)12-15(13)17-7-3-5-9-19-17/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEGSERXSTUNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC=CC=N2)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728525 | |

| Record name | 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

790279-01-5 | |

| Record name | 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3284633.png)

![N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B3284672.png)

![1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone](/img/structure/B3284675.png)

![2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid](/img/structure/B3284681.png)

![3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B3284709.png)